molecular formula C15H11Cl2NO3 B5572607 methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate CAS No. 5740-45-4

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate

Cat. No. B5572607
CAS RN: 5740-45-4
M. Wt: 324.2 g/mol
InChI Key: YZABFGWSKRPPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Introduction :

    • "Methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate" is a chemical compound with significant relevance in various chemical reactions and syntheses.
  • Synthesis Analysis :

    • The synthesis of similar compounds involves complex chemical reactions, often including hydrogen bonding and π–π interactions as seen in related compounds like 2-Amino-4,6-dimethylpyridinium benzoate (Mohd. Razip Asaruddin et al., 2010).
    • Other related compounds like Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) show the potential for efficient and racemization-free phthaloylation procedures (J. Casimir et al., 2002).
  • Molecular Structure Analysis :

    • Compounds like Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex molecular structures, involving hydrogen bonds and a polarized molecular-electronic structure (J. Portilla et al., 2007).
  • Chemical Reactions and Properties :

    • The reactivity of similar compounds, such as Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, is notable in the preparation of various heterocyclic systems (R. Toplak et al., 1999).
    • Compounds like Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate also demonstrate significant structural and reactivity characteristics (Yosuke Demizu et al., 2015).
  • Physical Properties Analysis :

    • The physical properties of similar compounds can be analyzed through various spectroscopic techniques like NMR and IR, as seen in studies on compounds like Methyl 4-[(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate (J. Portilla et al., 2007).
  • Chemical Properties Analysis :

    • The chemical properties, including reactivity and stability, can be inferred from studies on related compounds. For example, Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate shows versatility in synthesizing various heterocyclic systems (R. Toplak et al., 1999).
    • Another example is Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate, which exhibits unique structural and chemical properties (Yosuke Demizu et al., 2015).

Scientific Research Applications

Enhancing NMDAR-Mediated Neurotransmission

Research has shown that sodium benzoate, a D-amino acid oxidase inhibitor, can enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This mechanism is considered a novel treatment approach for schizophrenia and has shown promise in improving symptoms and cognitive functions in patients with chronic schizophrenia. Clinical trials have demonstrated that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in these patients, suggesting a potential application in psychiatric disorders treatment (Lane et al., 2013; Lin et al., 2014).

Alzheimer's Disease and Cognitive Impairment

Sodium benzoate's ability to enhance NMDAR activity has also been explored in the context of Alzheimer's disease and cognitive impairment. A study found that sodium benzoate treatment significantly improved cognitive and overall functions in patients with early-phase Alzheimer's disease, presenting a novel approach for managing early dementing processes (Lin et al., 2014).

Treatment for Late-Life Depression

In the treatment of late-life depression, sodium benzoate demonstrated an ability to decrease perceived stress and improve cognitive function, indicating its potential as a novel therapeutic approach for depression, particularly among the elderly (Lin et al., 2022).

Behavioral and Psychological Symptoms of Dementia (BPSD)

A randomized, double-blind, placebo-controlled trial examined the efficacy of sodium benzoate treatment for BPSD. The study suggested the need for further research to clarify its efficacy, indicating ongoing exploration into its potential benefits across various neurological and psychiatric conditions (Lin et al., 2019).

Adjunctive Therapy in Schizophrenia

Sodium benzoate used as an adjunctive therapy in schizophrenia, particularly for patients with a poor response to clozapine, has shown positive results in improving symptoms and quality of life. This suggests its potential as an additive treatment option in refractory cases of schizophrenia (Lin et al., 2017).

properties

IUPAC Name

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABFGWSKRPPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349970
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2,6-dichlorophenyl)carbonyl]amino}benzoate

CAS RN

5740-45-4
Record name ST043161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.